

Antiviral Activity Spectrum of Lamivudine Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Lamivudine salicylate*

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Abstract

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This technical guide focuses on the antiviral activity spectrum of **lamivudine salicylate**, the salicylate salt of lamivudine. While much of the publicly available in vitro data pertains to lamivudine, this information is presented as a direct proxy for the activity of **lamivudine salicylate**, as the salt is expected to dissociate in biological media, liberating the active lamivudine moiety. This document provides a comprehensive overview of its mechanism of action, in vitro efficacy against key viral targets, and detailed experimental protocols for the assessment of its antiviral and cytotoxic properties.

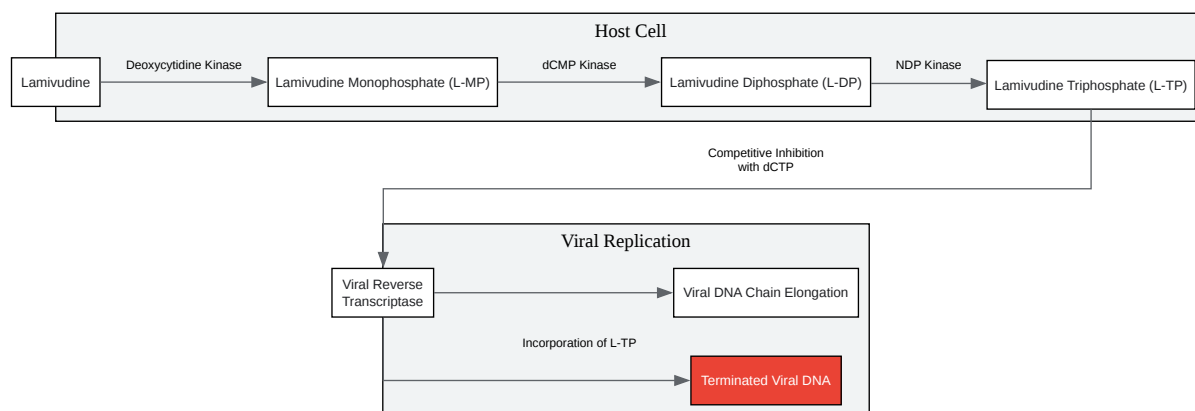
Introduction

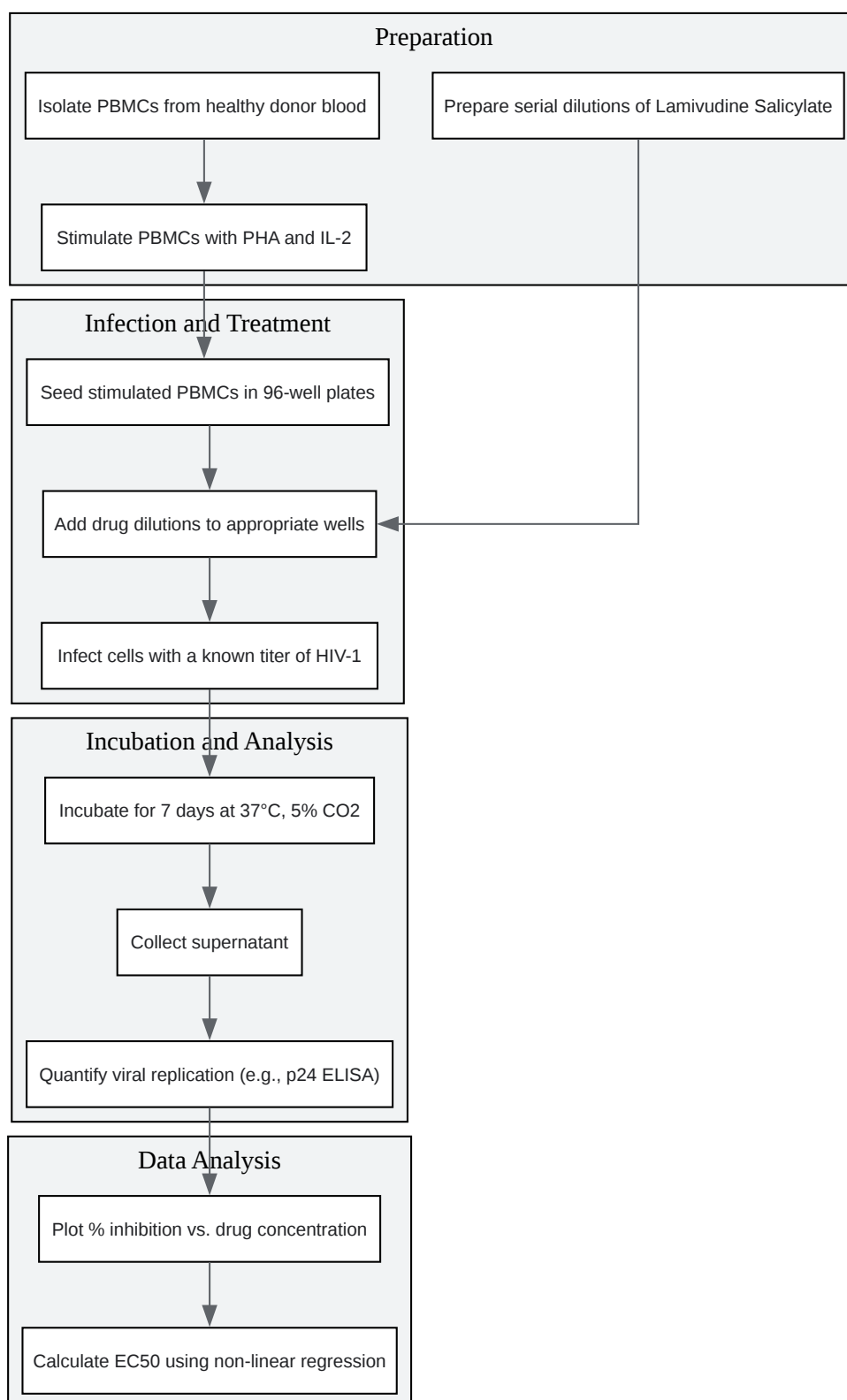
Lamivudine is a synthetic nucleoside analogue of cytidine. Its salicylate salt, **lamivudine salicylate**, is an orally active form of the drug. The primary antiviral activity of lamivudine is directed against retroviruses, most notably HIV-1 and HIV-2, as well as hepadnaviruses, specifically HBV.^{[1][2]} Its mechanism of action relies on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of these viruses.

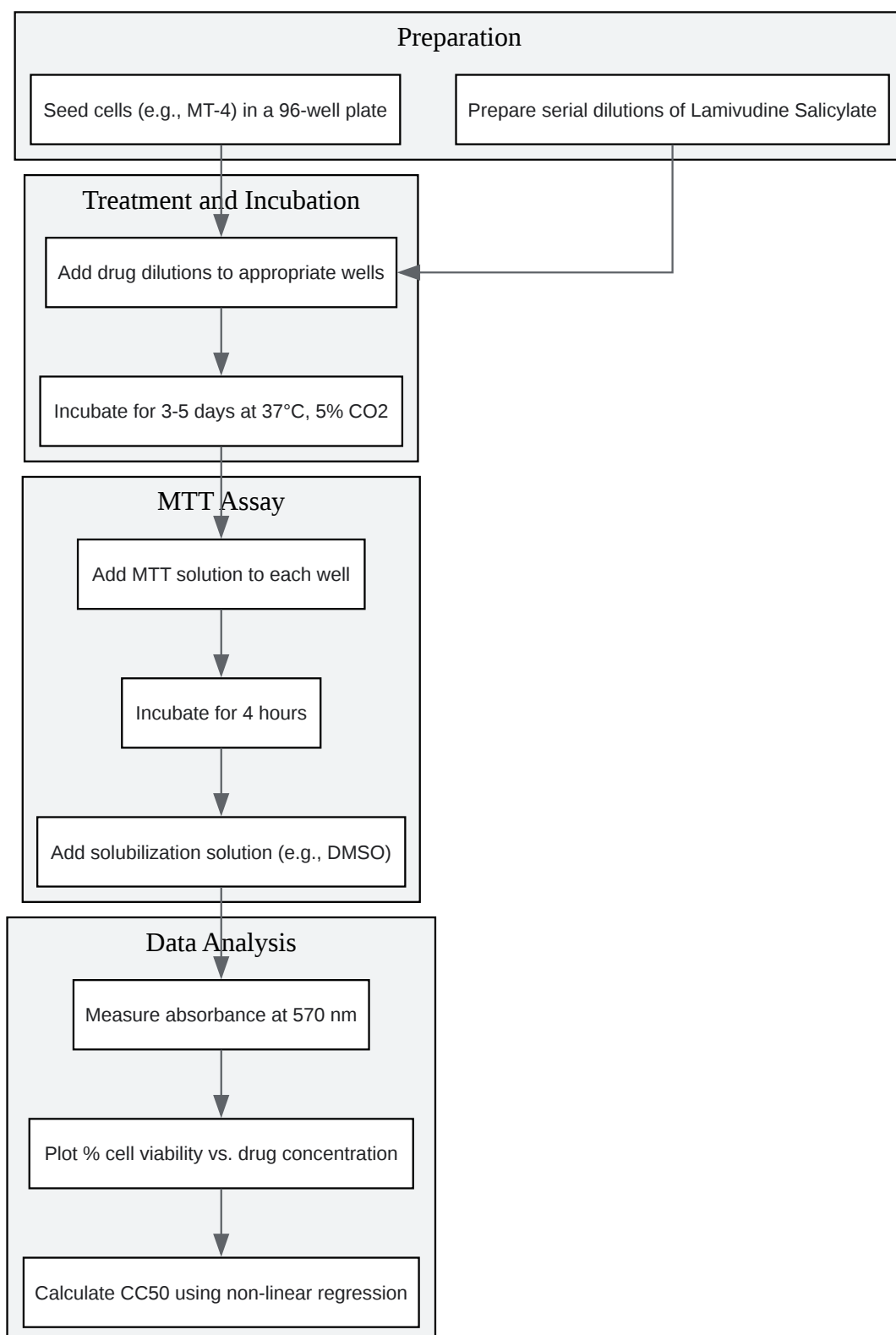
Mechanism of Action

Upon entry into the host cell, lamivudine is intracellularly phosphorylated by host cell kinases to its active metabolite, lamivudine triphosphate (L-TP).[2] L-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group on the lamivudine moiety results in the termination of DNA chain elongation, thereby halting viral replication.[2]

Signaling Pathway: Intracellular Activation of Lamivudine







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